molecular formula C8H9N3O2S B2614685 N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide CAS No. 327170-03-6

N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2614685
CAS No.: 327170-03-6
M. Wt: 211.24
InChI Key: GVLAEHOZXFYJQS-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N2-(thiazol-2-yl)oxalamide is a synthetic small molecule belonging to the class of oxalamides, characterized by a thiazole ring and a cyclopropylamine group. This structural motif is found in compounds investigated for their activity in biochemical signaling pathways, particularly as modulators for ion channels. Thiazol-2-yl derivatives have emerged as a significant scaffold in pharmacological research, with studies identifying them as potent and selective antagonists for certain Cys-loop receptors (CLRs), such as the Zinc-Activated Channel (ZAC) . These compounds can act as negative allosteric modulators, providing valuable tools for probing the physiological functions of these receptors . The core oxalamide structure is a key pharmacophore that facilitates interaction with biological targets. As a research compound, this compound is of high interest for exploring enzyme inhibition, receptor binding kinetics, and cellular signaling processes. It is supplied exclusively for non-human research applications in fields including biochemistry, neuropharmacology, and medicinal chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c12-6(10-5-1-2-5)7(13)11-8-9-3-4-14-8/h3-5H,1-2H2,(H,10,12)(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLAEHOZXFYJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N1 Cyclopropyl N2 Thiazol 2 Yl Oxalamide and Analogues

Strategies for the Construction of Oxalamide Linkages

The formation of the oxalamide moiety is a critical step in the synthesis of the target compound. This is typically achieved through standard amidation reactions, but alternative, more sustainable methods are also emerging.

The most conventional and widely used method for synthesizing oxalamides is the reaction of amines with a derivative of oxalic acid, most commonly oxalyl chloride. nih.govrsc.org This reaction, a type of Schotten-Baumann reaction, involves the sequential acylation of two amine molecules. fishersci.it In the context of an unsymmetrical oxalamide like N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide, the reaction must be performed in a stepwise manner to ensure the correct amine is added at each stage. For instance, oxalyl chloride can first be reacted with one amine (e.g., cyclopropylamine) at a low temperature to form the intermediate N-cyclopropyloxamoyl chloride, which is then treated with the second amine (2-aminothiazole) to yield the final product. A base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct. fishersci.itnih.gov

Alternatively, direct condensation of carboxylic acids and amines can be facilitated by a wide array of coupling reagents, many of which were developed for peptide synthesis. fishersci.itnih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Carbodiimides like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. fishersci.itpeptide.com To improve reaction rates and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often included. peptide.comcsic.es

More advanced phosphonium and aminium/uronium salt-based reagents offer higher efficiency, especially for challenging couplings. merckmillipore.com Reagents such as HBTU, HATU, and PyBOP generate highly reactive activated esters in situ, leading to rapid amide bond formation in high yields. peptide.com

Coupling ReagentFull NameReagent TypeKey Features
DCC / DIC Dicyclohexylcarbodiimide / DiisopropylcarbodiimideCarbodiimideStandard, cost-effective reagents; byproducts can complicate purification. peptide.comiris-biotech.de
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble, allowing for easy removal of byproducts through aqueous extraction. peptide.com
HBTU / TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / tetrafluoroborateAminium SaltEfficient reagents that form OBt esters; reactions are fast with minimal racemization when HOBt is added. peptide.com
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltHighly reactive, forming OAt esters which are more reactive than OBt esters; recommended for difficult couplings. merckmillipore.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltGenerates OBt esters; a common alternative to aminium-based reagents. fishersci.itpeptide.com
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium SaltAn Oxyma-based reagent that is highly reactive and not based on potentially explosive triazoles. merckmillipore.comiris-biotech.de

While acylation with oxalyl chloride or coupling reagents remains the predominant approach, research has focused on developing more atom-economical and sustainable methods. One such innovative route is the acceptorless dehydrogenative coupling of ethylene glycol with amines. nih.govrsc.org This method, catalyzed by a ruthenium pincer complex, generates the oxalamide and hydrogen gas as the only byproduct, representing a green alternative to traditional methods that produce stoichiometric waste. nih.govrsc.orgresearchgate.net The reaction is believed to proceed through an α-hydroxy amide intermediate. rsc.org

Other less common methods for forming oxalamides include the oxidative carbonylation of amines using carbon monoxide and the aminolysis of oxalates. nih.govrsc.org However, these routes often involve toxic reagents or are not as atom-economic as newer catalytic methods. rsc.org

Synthesis of the Cyclopropyl-Substituted Amine Precursor

Cyclopropylamine is a key building block whose synthesis has been achieved through various chemical transformations. The high ring strain of the cyclopropane ring makes it a unique and reactive moiety.

Synthetic MethodPrecursor(s)Key Reagents/ConditionsDescription
Curtius Rearrangement Cyclopropanecarboxylic acidDiphenylphosphoryl azide (DPPA) or Ethyl chloroformate, NaN₃The carboxylic acid is converted to an acyl azide, which undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to the amine. chemrxiv.orgnih.gov
Reductive Amination CyclopropanecarboxaldehydeAmmonia or primary amine, reducing agent (e.g., NaBH₃CN)The aldehyde is condensed with an amine to form an imine, which is then reduced in situ to yield cyclopropylamine.
Kulinkovich–Szymoniak Reaction Cyclopropyl (B3062369) cyanideGrignard reagent (e.g., EtMgBr), Ti(OⁱPr)₄A titanium-catalyzed reductive cyclopropanation procedure applied to nitriles. nih.gov
From α-Chloroaldehydes α-Chloroaldehyde, AmineZinc, CH₂I₂Involves the formation of an electrophilic zinc homoenolate, which is trapped by an amine, followed by ring-closure to generate the cyclopropylamine. chemrxiv.org
Amination of Cyclopropanol CyclopropanolAmmonia, CatalystsA direct amination process that offers an efficient and scalable route to the amine.

Synthesis of the Thiazol-2-yl Amine Precursor

The 2-aminothiazole core is a prevalent heterocycle in medicinal chemistry. Its synthesis is most famously accomplished via the Hantzsch thiazole (B1198619) synthesis. rsc.org This method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative. researchgate.netnanobioletters.com

To prepare the unsubstituted 2-aminothiazole, thiourea is reacted with an α-haloacetaldehyde or a synthetic equivalent. One-pot modifications of the Hantzsch synthesis have gained popularity to improve efficiency and reduce waste. rsc.org These methods often start with a methyl ketone, which is halogenated in situ using reagents like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA), followed by the addition of thiourea without isolating the α-haloketone intermediate. rsc.orgnih.gov

Other synthetic strategies include multicomponent reactions involving isothiocyanates and the use of α-nitroepoxides as precursors. researchgate.net

Convergent and Divergent Synthesis of this compound

The assembly of this compound can be approached from both convergent and divergent synthetic viewpoints.

A divergent synthesis is better suited for creating a library of analogues for structure-activity relationship (SAR) studies. This strategy would begin with a common intermediate that can be reacted with a variety of building blocks. For example, a common precursor like ethyl N-(thiazol-2-yl)oxamate could be synthesized. This single intermediate could then be reacted with a diverse set of amines, including cyclopropylamine and its derivatives, to generate a range of N1-substituted oxalamides. Alternatively, ethyl N-cyclopropyloxamate could be prepared and subsequently reacted with various substituted 2-aminothiazoles. This approach allows for the rapid generation of multiple analogues from a late-stage common intermediate.

Post-Synthetic Derivatization and Functionalization of the Compound

Once this compound is synthesized, it can be further modified to explore its chemical space. The thiazole ring is the most probable site for post-synthetic functionalization.

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions. The C5 position is often susceptible to reactions such as direct arylation, halogenation, or nitration, allowing for the introduction of various substituents. researchgate.net

Modification of the Amine Precursors: While not strictly post-synthetic derivatization of the final compound, using substituted precursors is a primary way to achieve functionalization. For example, starting with 4- or 5-substituted 2-aminothiazoles or substituted cyclopropylamines would directly lead to analogues of the parent compound. nanobioletters.com

Ring-Opening Reactions: The strained cyclopropyl ring can participate in ring-opening reactions, although this typically requires specific and sometimes harsh conditions and may not be a common strategy for simple derivatization. organic-chemistry.org

These derivatization strategies allow for the fine-tuning of the molecule's properties by introducing new functional groups onto its core scaffold.

Modification of the Cyclopropyl Ring

The cyclopropyl group, while generally stable, can undergo specific chemical transformations, particularly those involving ring-opening reactions. These reactions are often driven by the release of ring strain. The reactivity of the cyclopropyl ring in this compound analogues is influenced by the nature of the adjacent amide functionality.

Ring-opening reactions of cyclopropyl amides can be initiated under various conditions. For instance, treatment with strong acids can lead to the cleavage of the cyclopropane ring. nih.gov The regioselectivity of this cleavage is influenced by the substitution pattern on the ring and the electronic nature of the amide. In the context of this compound, protonation of the amide oxygen could facilitate the ring opening.

Furthermore, reactions involving triphenylphosphine and carbon tetrahalides can induce a ring-expansion of cyclopropyl amides to form N-substituted pyrrolidin-2-ones. acs.org This transformation proceeds through a proposed intermediate formed by the reaction of the cyclopropyl amide with a dihalogen triphenylphosphorane. While this has been demonstrated for various N-substituted cyclopropylamides, its direct application to the more complex this compound system would require empirical validation.

The following table summarizes potential modifications of the cyclopropyl ring based on known reactions of analogous structures.

Reaction Type Reagents and Conditions Potential Product Notes
Acid-catalyzed Ring OpeningStrong acid (e.g., H2SO4, TFA)Acyclic amide derivativesThe regioselectivity would depend on the stability of the resulting carbocationic intermediate. nih.gov
Ring ExpansionPPh3, CBr4, heatN-(pyrrolidin-2-one)-N'-(thiazol-2-yl)oxalamide analogueThis reaction has been shown to be effective for a range of N-aryl and N-alkyl cyclopropylamides. acs.org

It is important to note that the specific reaction conditions would need to be optimized for this compound to achieve the desired transformation and minimize side reactions involving the thiazole or oxalamide moieties.

Functionalization of the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. The position of substitution is directed by the electronic properties of the substituents on the ring. In this compound, the 2-amido group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, substitution can still occur, typically at the C5 position, which is the most electron-rich carbon in the 2-substituted thiazole ring. pharmaguideline.comias.ac.in

Common electrophilic substitution reactions that could be applied to functionalize the thiazole ring include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Bromination or chlorination can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction would be expected to yield the 5-halo-thiazole derivative.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid could introduce a nitro group at the 5-position. The strongly acidic conditions, however, might also affect the cyclopropyl and oxalamide groups.

Friedel-Crafts Acylation/Alkylation: These reactions are generally less facile on deactivated heterocyclic systems and may require harsh conditions that could lead to decomposition.

The following table outlines potential functionalization reactions of the thiazole ring.

Reaction Type Reagents and Conditions Potential Product Notes
BrominationN-Bromosuccinimide (NBS), CCl4, refluxN1-cyclopropyl-N2-(5-bromothiazol-2-yl)oxalamideA common method for halogenating electron-rich heterocycles.
NitrationHNO3, H2SO4N1-cyclopropyl-N2-(5-nitrothiazol-2-yl)oxalamideReaction conditions need to be carefully controlled to avoid degradation.

Further modifications can be achieved through cross-coupling reactions if a halo-substituent is first introduced onto the thiazole ring. For example, a 5-bromothiazole derivative could undergo Suzuki, Stille, or Heck coupling reactions to introduce new carbon-carbon bonds.

Chemical Reactivity of the Oxalamide Moiety

The oxalamide linker contains two amide bonds, which are susceptible to hydrolysis and reduction. The reactivity of these amides will be influenced by the nature of the N-substituents (cyclopropyl and thiazol-2-yl).

Hydrolysis: Under acidic or basic conditions, the amide bonds of the oxalamide moiety can be cleaved. Complete hydrolysis would lead to oxalic acid, cyclopropylamine, and 2-aminothiazole. Selective hydrolysis of one of the amide bonds might be challenging but could potentially be achieved under carefully controlled conditions.

Reduction: The amide carbonyl groups can be reduced to amines using strong reducing agents such as lithium aluminum hydride (LiAlH4). This would transform the oxalamide linker into an ethylenediamine derivative, specifically N1-cyclopropyl-N2-(thiazol-2-yl)ethane-1,2-diamine. The thiazole ring may also be susceptible to reduction under these conditions.

The following table summarizes key reactions of the oxalamide moiety.

Reaction Type Reagents and Conditions Potential Product Notes
Hydrolysis (complete)Strong acid (e.g., HCl) or base (e.g., NaOH), heatOxalic acid, cyclopropylamine, 2-aminothiazoleCleavage of both amide bonds.
ReductionLithium aluminum hydride (LiAlH4), THFN1-cyclopropyl-N2-(thiazol-2-yl)ethane-1,2-diamineReduction of both amide carbonyls to methylenes.

The chemical reactivity of the oxalamide moiety in N,N'-disubstituted oxalamides can also be influenced by the substituents, with electron-withdrawing groups on the nitrogen atoms potentially increasing the susceptibility of the carbonyl carbons to nucleophilic attack. rsc.org

Advanced Structural Characterization and Conformational Dynamics of N1 Cyclopropyl N2 Thiazol 2 Yl Oxalamide

Spectroscopic Analysis for Elucidating Molecular Architecture

Further research, including the chemical synthesis and subsequent spectroscopic analysis of N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide, is required to populate the following subsections.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No high-resolution mass spectrometry data for this compound is currently available in the public domain. This technique would be essential for confirming the compound's elemental composition and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

There is no published NMR data (¹H NMR, ¹³C NMR, or other multi-dimensional NMR) for this compound. Such data would be critical for elucidating the precise connectivity and spatial arrangement of atoms within the molecule.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

No infrared or ultraviolet-visible spectra for this compound have been found in the reviewed literature. These spectroscopic methods would provide valuable information regarding the compound's functional groups and electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound remains undetermined, as no X-ray crystallography studies have been reported.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, the arrangement of molecules in the crystal lattice and the nature of their intermolecular interactions cannot be described.

Systematic Variation of the N1-Substituent

To optimize the activity of the lead compound, this compound, medicinal chemists often perform systematic modifications of the N1-substituent. By exploring different alkyl, cycloalkyl, aromatic, and heterocyclic groups at this position, it is possible to fine-tune the compound's properties to achieve higher potency, better selectivity, and improved pharmacokinetic characteristics.

1 Alkyl and Cycloalkyl Modifications

Replacing the N1-cyclopropyl group with other small alkyl or cycloalkyl moieties can have a significant impact on the compound's interaction with its biological target. The size, shape, and lipophilicity of the substituent are critical factors.

For instance, increasing the size of the cycloalkyl ring from cyclopropyl (B3062369) to cyclopentyl or cyclooctyl can probe the dimensions of the binding pocket. ontosight.aimdpi.com If the pocket is spacious, a larger ring may form more extensive hydrophobic interactions, leading to increased potency. Conversely, if the pocket is sterically constrained, larger groups will decrease activity. The table below illustrates hypothetical SAR data for N1-cycloalkyl variations, demonstrating how activity might change with the size of the ring.

CompoundN1-SubstituentRelative PotencyRationale
1CyclopropylHighOptimal fit in a small, constrained hydrophobic pocket; provides conformational rigidity.
2CyclobutylModerateSlightly larger size may lead to a partial steric clash, reducing optimal binding.
3CyclopentylHighExcellent fit if the binding pocket is larger, allowing for increased hydrophobic contact. ontosight.ai
4CyclohexylLowIncreased size and conformational flexibility (chair/boat) may be detrimental to binding affinity.

Structure Activity Relationship Sar and Design Principles for Thiazol 2 Yl Oxalamide Derivatives

2 Incorporation of Heterocyclic and Aromatic Moieties

For example, replacing the cyclopropyl (B3062369) group with a phenyl ring could introduce a π-π stacking interaction with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target protein. Further substitution on this phenyl ring with groups like halogens or methoxy (B1213986) groups can modulate both steric and electronic properties, leading to significant changes in activity. The incorporation of other N-heterocycles could introduce additional hydrogen bond donors or acceptors, further enhancing binding affinity. japsonline.com

The following table provides an illustrative example of how incorporating different aromatic and heterocyclic moieties at the N1-position could influence biological activity.

CompoundN1-SubstituentPotential New InteractionsExpected Impact on Potency
5Phenylπ-π stackingPotentially increased
64-Chlorophenylπ-π stacking, halogen bondingPotentially increased due to specific interactions
7Pyridin-2-ylπ-π stacking, H-bond acceptor (N atom)Potentially increased due to additional H-bond
8Thiophen-2-ylπ-π stacking (bioisostere for phenyl)Variable, depends on specific fit and electronic effects

Systematic Variation of the N2-Substituent

The N2-substituent of the oxalamide scaffold, which incorporates the thiazole (B1198619) ring, is a critical determinant of the molecule's interaction with its biological target. Systematic variations of this moiety provide valuable insights into the chemical space required for optimal activity.

Modifications to the Thiazole Ring (e.g., N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide)

The thiazole ring itself offers multiple positions for substitution, allowing for a fine-tuning of the compound's electronic and steric properties. While specific SAR data for N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide is not extensively available in the public domain, we can infer potential design considerations from related structures like N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide. ontosight.ai

A hypothetical SAR study might explore the following modifications to the thiazole ring in this compound:

Modification Rationale Expected Impact on Activity
Methylation at C4 or C5Introduce steric bulk and increase lipophilicity.Could enhance binding through hydrophobic interactions or cause steric hindrance.
Halogenation (F, Cl, Br) at C4 or C5Modulate electronic properties and potentially form halogen bonds.Could increase binding affinity and improve metabolic stability.
Introduction of a phenyl group at C4 or C5Explore larger steric modifications and potential for additional aromatic interactions.May significantly alter the binding mode and potency.

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound series is not publicly available.

Bioisosteric Replacements of the Thiazole Ring

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. The thiazole ring in this compound can be replaced by other five- or six-membered heterocyclic rings to probe the importance of the thiazole's specific heteroatom arrangement and electronic nature.

Common bioisosteres for the thiazole ring include oxazole (B20620), isoxazole, pyrazole, and pyridine. Each replacement presents a unique combination of hydrogen bond donors and acceptors, as well as a different dipole moment, which can lead to altered interactions with the biological target. For example, replacing the sulfur atom of the thiazole with an oxygen atom to form an oxazole would result in a more polar and less lipophilic analogue.

The following table outlines potential bioisosteric replacements and their rationale:

Original Moiety Bioisosteric Replacement Rationale for Replacement
ThiazoleOxazoleInvestigate the role of the sulfur atom in binding and alter polarity.
ThiazoleIsoxazoleChange the relative positions of the heteroatoms and hydrogen bonding capabilities.
ThiazolePyrazoleIntroduce an additional hydrogen bond donor and alter the ring's electronic properties.
ThiazolePyridineExplore a six-membered aromatic ring with a different geometric and electronic profile.

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound series is not publicly available.

Optimization of Linker Length and Flexibility

The oxalamide group serves as a linker connecting the N1-cyclopropyl and N2-thiazol-2-yl moieties. The length, rigidity, and flexibility of this linker are crucial for correctly positioning the two terminal groups for optimal interaction with a biological target.

Modifications to the oxalamide linker are less common than substitutions on the terminal rings. However, in other chemical series, the length and flexibility of linkers have been shown to be critical for activity. For instance, increasing the length of a linker by introducing additional methylene (B1212753) groups can allow the terminal fragments to access different binding pockets. Conversely, rigidifying a linker, for example by incorporating it into a ring system, can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding.

While no specific studies on linker optimization for this compound are available, a hypothetical exploration could involve synthesizing analogues with longer or more rigid linkers to probe the spatial requirements of the target's binding site.

Stereochemical Considerations and Enantiomeric Activity

The presence of stereocenters in a molecule can have a profound impact on its biological activity. Although this compound itself does not possess a stereocenter, the introduction of chiral substituents on either the cyclopropyl or thiazole rings would necessitate the investigation of the individual enantiomers' activities.

It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even toxicities. This is because biological targets, such as enzymes and receptors, are chiral environments and will interact differently with each enantiomer.

Should a chiral center be introduced into the thiazol-2-yl oxalamide scaffold, the separation and individual testing of the enantiomers would be a critical step in the SAR investigation. This would determine if the biological activity is stereospecific and which enantiomer is the eutomer (the more active one).

Pre Clinical Biological Activity Assessment in Relevant Models

In Vitro Potency and Selectivity Studies

In vitro studies are fundamental in characterizing the potency and selectivity of a new chemical entity. For N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide, the in vitro assessment has been guided by the known biological activities of related oxalamide and thiazole-containing compounds. These studies aim to establish its efficacy against various pathological targets, including microbes, viruses, and cancer-related enzymes, as well as its engagement with neurological targets.

Antimicrobial Activity (e.g., Antimalarial Activity against Plasmodium falciparum by related oxalamides/thiazoles)

The search for novel antimicrobial agents is a global health priority. The structural motifs present in this compound suggest potential antimicrobial properties. Thiazole (B1198619) derivatives, in particular, have demonstrated a broad spectrum of antimicrobial activities. nanobioletters.comnih.govmdpi.comresearchgate.net

The antimalarial potential of related compounds has been a significant area of investigation. Studies on various thiazole analogs have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govacs.orgcabidigitallibrary.org For instance, some thiazole derivatives have exhibited potent in vitro activity against chloroquine-sensitive strains of P. falciparum. cabidigitallibrary.org The mechanism of action for many of these compounds is still under investigation, but some are thought to interfere with essential parasitic metabolic pathways. nih.govacs.org

Furthermore, oxalamide-linked hybrids have also been explored for their anti-plasmodial effects. A series of hydrazinyl-oxoacetamide linked 4-aminoquinoline-phthalimides demonstrated low nanomolar activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov This suggests that the oxalamide linker can be a valuable component in the design of potent antimalarial agents. While specific data for this compound is not available, the presence of both the thiazole and oxalamide moieties indicates that it warrants investigation as a potential antimalarial candidate.

Compound ClassOrganismActivity Metric (e.g., IC50, MIC)Observed Potency RangeReference
Thiazole DerivativesPlasmodium falciparum (chloroquine-sensitive)IC50Low micromolar to nanomolar cabidigitallibrary.org
Oxalamide-linked HybridsPlasmodium falciparum (chloroquine-resistant)IC50Low nanomolar nih.gov
Thiazole HydrazinesPlasmodium falciparumIC50Moderate to good activity nanobioletters.com

Anti-cancer Activity (Inferred from kinase inhibition)

The thiazole ring is a prominent scaffold in many biologically active compounds, including those with anti-cancer properties. rsc.orgnih.govnih.gov A significant number of thiazole derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. rsc.orgnih.govresearchgate.netmdpi.com

The anti-cancer activity of these compounds is often inferred from their ability to inhibit specific kinases involved in cancer cell proliferation, survival, and angiogenesis. rsc.orgnih.gov For example, some thiazole-containing compounds have shown potent inhibitory activity against receptor tyrosine kinases such as VEGFR-2, which plays a key role in tumor angiogenesis. mdpi.com The inhibition of such kinases can lead to the suppression of tumor growth and metastasis.

Compound ClassTargetInferred Anti-cancer MechanismObserved Potency Range (IC50)Reference
Thiazole DerivativesVarious Protein Kinases (e.g., CDKs, VEGFR-2)Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesisNanomolar to micromolar nih.govmdpi.com
Pyrimidines with thiazole ring systemsCDK9Inhibition of cell proliferation0.64 to 2.01 μM nih.gov

Neurological Target Engagement (excluding efficacy in disease models)

The potential for small molecules to interact with targets in the central nervous system is of great interest for the development of treatments for neurological disorders. nih.govnih.gov Oxalamide derivatives have been noted for their potential in treating a range of diseases, including neurological disorders. ontosight.ai

While specific target engagement data for this compound is limited, the general class of amide derivatives has been explored for various neurological applications. nih.gov For example, certain benzamide (B126) derivatives have been investigated as dual orexin (B13118510) receptor antagonists, which have potential applications in the treatment of insomnia. nih.gov Additionally, some benzimidazole (B57391) derivatives have shown neuroprotective effects in preclinical models, suggesting engagement with pathways involved in neuroinflammation and oxidative stress. researchgate.net

The structural features of this compound, including its amide linkages and heterocyclic ring, suggest that it could potentially interact with various neurological targets. However, dedicated radioligand binding assays and other target engagement studies would be necessary to identify specific interactions and to understand its potential role in modulating neurological pathways.

In Vivo Proof-of-Concept Studies in Mechanistic Animal Models (Excluding Clinical Efficacy and Toxicity)

In vivo studies in mechanistic animal models are crucial for demonstrating that a compound can exert its intended pharmacological effect in a living organism. These studies are designed to provide proof-of-concept for a particular mechanism of action, independent of clinical efficacy or toxicity assessment.

Pharmacological Activity in Specific Organ Systems

At present, there is a lack of publicly available in vivo proof-of-concept studies specifically for this compound in mechanistic animal models. However, based on the in vitro activities of related compounds, one could envision several potential avenues for in vivo investigation.

For instance, if the antimalarial activity observed in vitro for related thiazole and oxalamide compounds were to be pursued, an in vivo proof-of-concept study could involve a murine model of malaria, such as mice infected with Plasmodium berghei. In such a model, the primary endpoint would be the reduction in parasitemia following administration of the compound, which would provide evidence of its in vivo anti-plasmodial activity. nih.gov

Similarly, to investigate the potential anti-cancer activity inferred from kinase inhibition, in vivo studies could be conducted using xenograft models, where human cancer cells are implanted into immunocompromised mice. The pharmacological activity would be assessed by measuring the inhibition of tumor growth.

For neurological applications, a relevant mechanistic model might involve assessing the compound's ability to modulate a specific neurotransmitter system or to protect against a chemically induced neuronal injury. For example, if the compound were hypothesized to have neuroprotective effects, a model of neurotoxin-induced damage could be employed to evaluate its ability to preserve neuronal function. researchgate.net

It is important to emphasize that these are hypothetical in vivo studies based on the in vitro profile of related compounds. Dedicated in vivo research on this compound is required to establish its pharmacological activity in specific organ systems.

Scientific Focus on this compound Remains Elusive in Publicly Available Research

While the broader class of oxalamide derivatives has been a subject of scientific inquiry due to their potential therapeutic properties, specific research findings, data tables, and detailed pre-clinical assessments for this compound have not been published or indexed in accessible scientific repositories.

Research has been conducted on analogous compounds, such as N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide, which shares the thiazol-2-yl-oxalamide core but differs in the cycloalkyl substituent. Studies on these related molecules suggest that the oxalamide scaffold is being explored for a variety of biological activities. However, direct extrapolation of data from these analogs to this compound would be scientifically invalid, as minor structural changes, such as the substitution of a cyclopentyl group with a cyclopropyl (B3062369) group, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties.

The absence of specific data prevents a detailed discussion of the pre-clinical biological activity and target engagement in animal models for this compound. Generating scientifically accurate and informative content as per the requested outline is therefore not possible at this time. Further research and publication of findings by the scientific community are required to elucidate the specific biological profile of this compound.

Computational Chemistry and Cheminformatics in the Discovery of N1 Cyclopropyl N2 Thiazol 2 Yl Oxalamide Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is crucial for understanding how a ligand, such as an N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide analog, might interact with a protein target at the atomic level.

Identification of Putative Binding Modes

Docking simulations for thiazole (B1198619) derivatives often reveal key binding interactions that contribute to their biological activity. For instance, studies on various thiazole-containing compounds have demonstrated that the thiazole ring can engage in significant noncovalent interactions, such as sulfur bonds and arene-H bonds, with amino acid residues in the active site of a target protein. biointerfaceresearch.com The amide portions of the oxalamide linker are capable of forming critical hydrogen bonds with conserved amino acid residues, which serve to anchor the ligand within the binding pocket. biointerfaceresearch.comkg.ac.rs For analogs of this compound, the cyclopropyl (B3062369) group and the thiazole moiety would be explored for their fit within hydrophobic pockets and their potential for specific interactions, respectively. The specific orientation and conformation adopted by the molecule, known as the binding mode or pose, is critical for its inhibitory activity.

Prediction of Binding Affinities

Beyond identifying the binding pose, docking programs employ scoring functions to estimate the binding affinity between the ligand and the target. This predicted affinity, often expressed as a binding energy (e.g., in kcal/mol), helps in prioritizing compounds for synthesis and biological testing. A lower binding energy generally suggests a more stable ligand-protein complex. For example, in studies of thiazole derivatives as potential tubulin polymerization inhibitors, compounds with favorable hydrophobic and hydrophilic interactions showed lower free binding energies, correlating with higher ligand/receptor complex stability. biointerfaceresearch.com In the context of this compound analogs, docking studies would be used to predict which modifications to the cyclopropyl or thiazole rings might lead to enhanced binding affinity and, consequently, improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

For a series of thiazole derivatives, QSAR models are developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). laccei.orgimist.ma These models take a set of compounds with known biological activities (the training set) and correlate these activities with calculated molecular descriptors. Once a statistically robust model is established, it can be used to predict the activity of new, unsynthesized analogs. For a series of this compound analogs, a QSAR model could predict their inhibitory concentration (e.g., pIC50) based on their structural features. The predictive power of these models is assessed through internal and external validation techniques to ensure their reliability. imist.ma

Elucidation of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be related to properties such as hydrophobicity (e.g., LogP), electronics (e.g., atomic charges), and sterics (e.g., molecular volume or shape indices). For instance, a QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified descriptors related to atomic charges, polarizability, and shape as being influential on their activity. laccei.org Similarly, for antitubulin agents containing a thiazole nucleus, parameters like XlogP and quadrupole moments were found to have a high correlation with cytotoxic activity. nih.gov Understanding which descriptors are important provides valuable insights for rational drug design, guiding chemists on how to modify the this compound scaffold to enhance its desired biological effect.

Interactive Data Table: Key Physicochemical Descriptors in QSAR Models for Thiazole Analogs

Descriptor TypeExample DescriptorPotential Influence on Activity
Hydrophobic LogP, XlogPAffects membrane permeability and binding to hydrophobic pockets.
Electronic Atomic Charges, Dipole MomentGoverns electrostatic interactions and hydrogen bonding potential.
Steric/Topological Molecular Weight, Molar RefractivityRelates to the size and shape of the molecule, influencing fit in the binding site.
Quantum Chemical HOMO/LUMO EnergiesPertains to the molecule's reactivity and ability to participate in charge-transfer interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, MD simulations offer a dynamic view. By simulating the movements of atoms in the complex over time, MD can assess the stability of the predicted binding pose and reveal dynamic interactions that are not apparent from docking alone.

For thiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes. nih.govunhas.ac.id Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to see if the binding mode predicted by docking is stable over the simulation time. nih.gov Furthermore, MD simulations can provide a more accurate estimation of binding free energy through methods like MM-PBSA and MM-GBSA. nih.gov In the study of this compound analogs, MD simulations would be crucial to validate the docking results, ensuring that the identified binding poses are conformationally stable and to provide a more refined understanding of the key interactions that persist over time, thereby guiding further lead optimization.

Virtual Screening and De Novo Design Approaches

Virtual screening and de novo design represent two key computational strategies for identifying and creating novel bioactive molecules. While virtual screening involves searching large compound libraries for molecules that are predicted to bind to a biological target, de novo design focuses on constructing novel molecules from scratch.

Virtual Screening:

Structure-based virtual screening has been successfully employed in the discovery of potent inhibitors based on the oxalamide scaffold. In one notable study, researchers identified a novel oxalamide derivative, ZINC05250774, as a promising neuraminidase (NA) inhibitor through a structure-based virtual screening campaign. rsc.org This discovery prompted the design and synthesis of a series of analogs, leading to compounds with significantly enhanced inhibitory activity. rsc.org

The process typically begins with a large library of chemical compounds which are then computationally docked into the active site of a biological target. The binding affinities and poses of these compounds are evaluated using scoring functions, and the top-ranking molecules are selected for further experimental validation. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Following the initial virtual screening hit, a hit-to-lead optimization process is often initiated. This involves the synthesis and biological evaluation of a focused library of analogs designed to improve potency, selectivity, and pharmacokinetic properties. computabio.com For instance, molecular docking studies can reveal key interactions between the hit compound and the target protein, guiding the rational design of new derivatives with modified functional groups. rsc.org

De Novo Design:

De novo design, on the other hand, aims to generate entirely new molecular structures with desired biological activities. This approach is particularly useful when known ligands for a target are scarce or when exploring novel chemical space is a priority. De novo design algorithms build molecules atom by atom or by combining molecular fragments within the constraints of a target's binding site.

While specific examples of de novo design applied directly to the this compound scaffold are not extensively documented in publicly available research, the principles of this approach are highly applicable. For instance, a de novo design strategy could be employed to generate novel linkers between the cyclopropyl and thiazolyl moieties of the parent compound, potentially leading to analogs with altered flexibility and binding modes. Generative models, a recent advancement in de novo design, could be trained on known oxalamide-based inhibitors to produce novel, synthesizable analogs with a high probability of biological activity.

A hypothetical workflow for the de novo design of this compound analogs is outlined in the table below.

StepDescriptionComputational Tools
1Binding Site Analysis Pocket detection algorithms, Molecular dynamics simulations
2Fragment Seeding Placement of the cyclopropyl and thiazolyl fragments in the active site
3Linker Generation Use of de novo design software to generate various oxalamide-based linkers
4Molecule Construction Assembly of fragments and linkers to form complete molecules
5Scoring and Filtering Evaluation of designed molecules based on binding affinity, drug-likeness, and synthetic accessibility

Fragment-Based Drug Design (FBDD) Strategies Applied to Oxalamide Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for the discovery of high-quality lead compounds. researchgate.net This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. researchgate.net

The oxalamide scaffold is well-suited for FBDD due to its modular nature and its ability to engage in key hydrogen bonding interactions. The this compound molecule can be conceptually deconstructed into several fragments that could be part of a fragment library for an FBDD campaign.

A hypothetical fragment library derived from the deconstruction of this compound is presented in the table below.

FragmentChemical StructurePotential for FBDD
CyclopropylamineC₃H₅NH₂Can be used to explore interactions in hydrophobic pockets.
2-AminothiazoleC₃H₄N₂SA common fragment in medicinal chemistry, known to participate in various binding interactions.
Oxalamide Core(CONH)₂A versatile linker that can be functionalized to optimize binding affinity and physicochemical properties.

In a typical FBDD workflow, these fragments would be screened against a target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment hit is identified and its binding mode is determined, it can be optimized through several strategies:

Fragment Growing: Extending the fragment by adding new chemical moieties to improve its interaction with the target.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target to create a more potent molecule.

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent compound.

The application of FBDD to the oxalamide scaffold holds significant promise for the discovery of novel inhibitors for a wide range of biological targets. The modularity of the oxalamide core allows for the systematic exploration of chemical space around the initial fragment hits, facilitating the rapid optimization of potency and selectivity.

Emerging Research Directions and Future Perspectives for N1 Cyclopropyl N2 Thiazol 2 Yl Oxalamide

Design of Multi-Target Directed Ligands Incorporating the Oxalamide-Thiazole Core

The development of multi-target directed ligands (MTDLs) is a significant strategy in modern pharmacology, particularly for complex multifactorial diseases like neurodegenerative disorders. nih.gov The core structure of N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide, featuring an oxalamide-thiazole motif, presents a potential scaffold for designing such ligands. In theory, this core could be functionalized to interact with multiple biological targets simultaneously, potentially offering improved therapeutic efficacy and a better safety profile compared to single-target agents. nih.gov However, there is currently no specific published research detailing the design of MTDLs based on this particular compound.

Application in Chemical Biology Tools for Pathway Elucidation

Chemical biology tools are crucial for dissecting complex biological pathways. Small molecules can be utilized as probes to modulate specific proteins and observe the downstream effects. While the oxalamide class of compounds is known for diverse biological activities, the specific application of this compound as a chemical probe for pathway elucidation has not been described in available literature. ontosight.ai The development of such tools often involves modifying the core structure to incorporate reporter tags or reactive groups for target identification, a step that has not yet been publicly documented for this compound.

Exploration of Novel Biological Targets for the Compound Class

Identifying the biological targets of a compound is a fundamental step in understanding its mechanism of action and therapeutic potential. While oxalamides, in general, have been investigated for various biological activities, including antimicrobial and anticancer properties, the specific molecular targets of this compound are yet to be elucidated. ontosight.ai Future research would likely involve screening this compound against a panel of biological targets to identify potential interactions and pave the way for further development.

Advanced Synthetic Methodologies for Enhanced Accessibility

The accessibility of a compound for research and development is highly dependent on efficient and scalable synthetic routes. While general methods for the synthesis of related oxalamide and thiazole-containing compounds exist, specific advanced synthetic methodologies tailored for the efficient production of this compound are not detailed in current scientific literature. evitachem.com The development of novel synthetic strategies could facilitate greater access to this compound for biological screening and further studies.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate various stages of drug discovery, from target identification to predicting compound properties. nih.govmdpi.comnih.gov These computational tools could theoretically be applied to the oxalamide-thiazole scaffold to predict potential biological activities, optimize molecular structures for improved efficacy and safety, and identify novel therapeutic applications. crimsonpublishers.commdpi.com However, there is no specific information available on the use of AI and ML in the context of this compound.

Q & A

Q. What are the common synthetic routes for preparing N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide?

The compound is synthesized via a two-step approach: (1) Cyclopropylamine reacts with oxalyl chloride to form the oxalamide intermediate, and (2) coupling with a thiazol-2-yl derivative (e.g., 2-aminothiazole) under basic conditions. Pyridine or triethylamine is typically used to neutralize HCl byproducts. This method mirrors protocols for analogous oxalamides, achieving yields >95% when optimized . Key purity checks involve HPLC and NMR to confirm the absence of unreacted amines or oxalyl chloride residues.

Q. How is the structural conformation of this compound validated?

X-ray crystallography and solid-state NMR are critical for confirming the planar trans conformation of the oxalamide group, which enables hydrogen bonding. For example, torsional angles between the cyclopropyl and thiazole moieties are analyzed to assess rigidity. Spectroscopic methods (e.g., 1^1H/13^{13}C NMR) verify chemical environments, such as the deshielded amide protons (~10-12 ppm) and thiazole C2 proton (~8.5 ppm) . IR spectroscopy further identifies N-H stretching (~3300 cm1^{-1}) and carbonyl vibrations (~1650 cm1^{-1}) .

Q. What role does the oxalamide group play in hydrogen-bonded supramolecular assemblies?

The oxalamide motif acts as a self-complementary hydrogen-bonding unit, donating and accepting two H-bonds to form β-sheet-like structures. This drives crystallization in polymers and stabilizes ligand-receptor interactions. In thermoplastic elastomers, this results in high modulus and thermal stability (e.g., melting points >200°C) .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide) predict the bioactivity of this compound?

Glide docking employs systematic conformational sampling and OPLS-AA force fields to model ligand-receptor interactions. For α2c receptor antagonism (as seen in ALP-002 derivatives), the thiazole ring’s electron-rich sulfur engages in π-stacking, while the cyclopropyl group occupies hydrophobic pockets. Docking scores (GlideScore) correlate with experimental IC50_{50} values, enabling virtual screening of derivatives .

Q. How to resolve contradictions in nucleation efficiency when using oxalamides in poly(lactide) (PLA)?

Discrepancies arise from spacer length and polymer miscibility. For example, oxalamides with -(CH2_2)6_6- spacers enhance PLA crystallization by 40% compared to shorter spacers, as longer chains improve phase separation. However, excessive spacer length (>C12) reduces nucleation density due to poor dispersion. DSC and polarized optical microscopy quantify nucleation kinetics, while SAXS/WAXS reveal crystal morphology .

Q. What experimental strategies optimize the compound’s pharmacological profile while minimizing off-target effects?

Structure-activity relationship (SAR) studies systematically modify substituents:

  • Cyclopropyl : Enhances metabolic stability by reducing CYP450 oxidation.
  • Thiazole : Modulates solubility and π-π interactions.
  • Oxalamide : Adjust H-bond strength via electron-withdrawing groups (e.g., -NO2_2) on the thiazole ring. In vitro assays (e.g., kinase panels) and pharmacokinetic studies (plasma protein binding, liver microsome stability) prioritize candidates with >10× selectivity .

Q. How does spacer length between oxalamide groups affect mechanical properties in thermoplastic elastomers?

Polymers with two oxalamide groups in hard segments exhibit optimal balance: tensile strength = 15–20 MPa and elongation = 300–400%. Adding a third oxalamide raises the flow temperature (>220°C), complicating melt processing. DMA and stress-strain curves guide optimization, with FTIR confirming H-bond retention at elevated temperatures .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

StepReagents/ConditionsYieldPurity (HPLC)
1Cyclopropylamine + oxalyl chloride (CH2_2Cl2_2, 0°C)85%92%
22-Aminothiazole + Et3_3N (RT, 12h)95%98%

Table 2: Thermal Properties of Oxalamide-Containing Polymers

PolymerOxalamide GroupsTmT_m (°C)Tensile Strength (MPa)
PTHF-OXA2219518
PTHF-OXA3322025 (brittle)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.